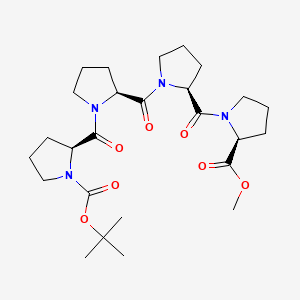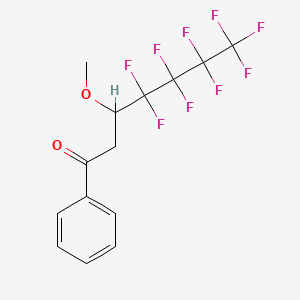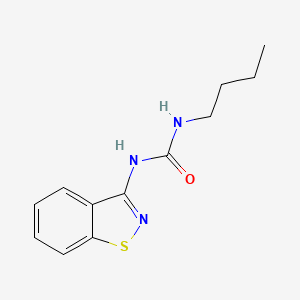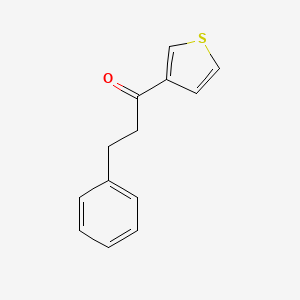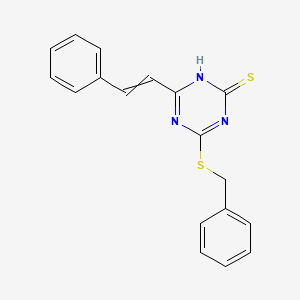
1,1'-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) is a highly fluorinated organic peroxide. This compound is characterized by its unique structure, which includes two peroxy groups and multiple fluorine atoms. The presence of these fluorine atoms imparts significant chemical stability and resistance to degradation, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) typically involves the reaction of 2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol with a suitable peroxide source. Commonly used peroxide sources include hydrogen peroxide or organic peroxides such as tert-butyl hydroperoxide. The reaction is usually carried out under controlled conditions, including low temperatures and inert atmospheres, to prevent decomposition of the peroxide groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity 1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol).
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxide groups.
Reduction: Under specific conditions, the peroxide groups can be reduced to hydroxyl groups.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of 1,1’-Bis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol).
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) involves the generation of reactive oxygen species (ROS) through the decomposition of peroxide groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects. The fluorine atoms in the compound enhance its stability and resistance to metabolic degradation, prolonging its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related fluorinated alcohol used in similar applications.
1,1,2,2,3,3,4,4-Octafluorocyclopentane: Another fluorinated compound with different functional groups.
Uniqueness
1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) is unique due to its dual peroxide groups and extensive fluorination, which confer exceptional stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and oxidative capabilities.
Propriétés
Numéro CAS |
106813-72-3 |
|---|---|
Formule moléculaire |
C10H2F16O4 |
Poids moléculaire |
490.09 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octafluoro-1-(2,2,3,3,4,4,5,5-octafluoro-1-hydroxycyclopentyl)peroxycyclopentan-1-ol |
InChI |
InChI=1S/C10H2F16O4/c11-1(12)2(13,14)6(21,22)9(27,5(1,19)20)29-30-10(28)7(23,24)3(15,16)4(17,18)8(10,25)26/h27-28H |
Clé InChI |
IJRVUXNZPMOWRV-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(O)OOC2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)
![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

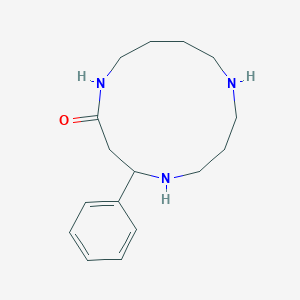
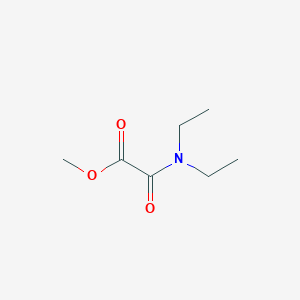
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
